physicochemical properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate
physicochemical properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate
Preamble: A Predictive and Methodological Guide
Section 1: Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a molecule's properties begins with a detailed analysis of its structure. The title compound is a substituted heterocycle possessing several key functional groups that dictate its chemical behavior.
Structural Deconstruction
The molecule can be deconstructed into three primary components:
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1,3-Oxathiolane Ring: A five-membered saturated heterocycle containing both an oxygen and a sulfur atom. This ring is not planar and exists in puckered conformations, such as the envelope or twist forms.[1] The presence of two different heteroatoms influences bond angles, ring strain, and the electronic environment of the ring protons.[2]
-
Benzoyloxymethyl Group at C2: An ester linkage connecting a benzyl group to the core heterocycle via a methylene bridge. This group is a significant contributor to the molecule's polarity, a key site for spectroscopic identification (C=O stretch in IR), and a potential point for metabolic hydrolysis.
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Methoxy Group at C5: An ether functional group attached at the 5-position of the oxathiolane ring. This group adds to the molecule's polarity and hydrogen bond accepting capability, influencing its solubility.
The interplay of these groups determines the overall physicochemical profile of the molecule.
Caption: Molecular structure of 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on the molecular structure. These values serve as initial benchmarks for experimental verification.
| Property | Predicted Value / Description | Rationale / Method |
| Molecular Formula | C₁₂H₁₄O₄S | Derived from structural analysis. |
| Molecular Weight | 270.30 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white solid or viscous oil. | High molecular weight and polarity suggest a non-volatile state at STP. |
| Aqueous Solubility | Poor to sparingly soluble. | The large hydrophobic benzoate group is expected to dominate, despite polar ether and ester groups.[3] |
| Organic Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, DMSO. | "Like dissolves like" principle; the compound possesses polar and non-polar regions, favoring solubility in a range of common organic solvents.[3] |
| logP (Octanol/Water) | 2.0 - 3.0 | Estimated using computational algorithms (e.g., clogP) based on fragment contributions. The benzoate group increases lipophilicity, while the oxathiolane and methoxy groups add some polarity.[4] |
| Stereoisomerism | Exists as stereoisomers (cis/trans and enantiomers). | Chiral centers are present at C2 and C5 of the oxathiolane ring. The relative orientation of the substituents will significantly impact crystal packing and biological activity. |
Causality Behind Properties: Solubility and Lipophilicity
For drug development professionals, solubility and lipophilicity (logP) are critical parameters governing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Solubility: The balance between the polar groups (ester carbonyl, ether oxygen, oxathiolane heteroatoms) and the non-polar groups (aromatic ring, hydrocarbon backbone) is key. While the heteroatoms can act as hydrogen bond acceptors, the lack of donor groups and the large, hydrophobic benzoyl moiety predict low aqueous solubility.[5] Improving aqueous solubility for formulation might require strategies like salt formation (if a basic/acidic handle is introduced) or the use of co-solvents.
-
Lipophilicity (logP): The predicted logP value between 2.0 and 3.0 is within the range often considered favorable for oral drug absorption (as per Lipinski's Rule of Five, which suggests logP < 5).[6] This value indicates a good balance, suggesting the compound can partition from an aqueous environment (like the gut) into lipid membranes for absorption, but is not so lipophilic that it would have poor aqueous solubility or rapid metabolism. Experimental verification of this value is a high-priority task.
Section 2: Predicted Spectroscopic Profile for Structural Elucidation
The following data provides the expected spectroscopic signatures for the confirmation of the molecular structure. This serves as a self-validating system when compared against experimentally acquired data.[7][8]
| Technique | Expected Signature |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-8.1 ppm (d, 2H): Protons ortho to the carbonyl on the benzoate ring.δ 7.4-7.6 ppm (m, 3H): Protons meta and para on the benzoate ring.δ 5.5-5.8 ppm (m, 1H): Proton at C2 of the oxathiolane ring (methine).δ 5.0-5.3 ppm (m, 1H): Proton at C5 of the oxathiolane ring (methine).δ 4.3-4.6 ppm (m, 2H): Methylene protons (-CH₂-O-C=O).δ 3.4-3.6 ppm (s, 3H): Methoxy group protons (-OCH₃).δ 3.0-3.3 ppm (m, 2H): Protons at C4 of the oxathiolane ring (methylene). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm: Ester carbonyl carbon (C=O).δ 128-134 ppm: Aromatic carbons of the benzoate ring.δ ~85-90 ppm: C2 of the oxathiolane ring.δ ~75-80 ppm: C5 of the oxathiolane ring.δ ~65-70 ppm: Methylene carbon (-CH₂-O).δ ~56 ppm: Methoxy carbon (-OCH₃).δ ~35-40 ppm: C4 of the oxathiolane ring.[9] |
| FT-IR (KBr Pellet) | ~1720 cm⁻¹ (strong, sharp): C=O stretch of the benzoate ester.~1270 cm⁻¹ & ~1100 cm⁻¹ (strong): C-O stretching of the ester and ether linkages.2850-3000 cm⁻¹ (medium): C-H stretching (aliphatic and aromatic).~600-700 cm⁻¹ (weak): C-S stretch. |
| Mass Spectrometry (EI) | m/z 270: Molecular ion peak [M]⁺.m/z 105: Benzoyl cation [C₆H₅CO]⁺ fragment (a very common and strong peak for benzoates).m/z 165: Fragment corresponding to [M - C₆H₅CO]⁺. |
Section 3: Methodological Workflow for Empirical Characterization
This section outlines the logical flow and detailed protocols for the synthesis and characterization of the title compound. This workflow is designed as a self-validating system, where each step confirms the success of the previous one.
Overall Characterization Workflow
The process begins with synthesis and purification, followed by definitive structural confirmation, and concludes with the measurement of key physicochemical properties.
Caption: A logical workflow for the synthesis and characterization of a novel compound.
Proposed Synthesis: Esterification
A plausible and direct route to the target compound is the esterification of a precursor alcohol, 1,3-Oxathiolane-2-methanol, 5-methoxy- , with benzoyl chloride.
-
Precursor Synthesis: The precursor alcohol can be synthesized via established methods for forming 1,3-oxathiolane rings, for instance, by the cyclocondensation of an appropriate aldehyde with a mercapto-alcohol derivative.[10][11]
-
Esterification Protocol: a. Dissolve the precursor alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar). b. Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or pyridine. c. Cool the solution to 0 °C in an ice bath. d. Add benzoyl chloride (1.1 eq.) dropwise via syringe. e. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. g. Purify the crude material using silica gel flash column chromatography.
Causality: The use of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting materials and inhibit the reaction.[12] Anhydrous conditions are necessary as benzoyl chloride readily hydrolyzes with water.
Experimental Protocol: Solubility Determination
This protocol provides a quantitative measure of solubility in various solvents.
-
Setup: Prepare saturated solutions by adding an excess amount of the purified solid compound to 1.0 mL of each test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, ethyl acetate) in separate vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent and quantify the concentration of the compound using a calibrated HPLC-UV or LC-MS method.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Trustworthiness: This method ensures a true equilibrium is reached and that only the dissolved portion is measured, providing a reliable value. A control with a known compound should be run in parallel to validate the system.
Experimental Protocol: LogP (Octanol/Water Partition Coefficient) Determination
The shake-flask method is the gold standard for LogP determination.[13]
-
Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or PBS buffer, pH 7.4 for LogD) with n-octanol by stirring them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.[14]
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be octanol).
-
Partitioning: In a glass vial, combine 2.0 mL of the pre-saturated octanol phase and 2.0 mL of the pre-saturated aqueous phase. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for 1 hour. Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate separation.[6]
-
Quantification: Analyze the concentration of the compound in both the octanol layer (C_oct) and the aqueous layer (C_aq) using a validated HPLC-UV or LC-MS method.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq) .
Expertise: It is crucial to measure the concentration in both phases. Relying on "disappearance" from one phase can lead to significant errors due to adsorption onto the container walls, especially for lipophilic compounds.
Section 4: Safety and Handling for a Novel Oxathiolane Benzoate
As a novel chemical entity, this compound must be handled with appropriate precautions until a full toxicological profile is established. The following guidelines are based on the properties of its constituent functional groups (benzoate esters, sulfur-containing heterocycles).[15][16]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable first choice).
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data for 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is scarce, a robust physicochemical profile can be predicted through a systematic analysis of its molecular structure. This guide provides a comprehensive set of predicted properties, from molecular weight to spectroscopic signatures, that form a testable hypothesis for any researcher. Furthermore, the detailed, step-by-step experimental workflows for synthesis, purification, structural elucidation, and property determination provide a clear and scientifically sound pathway to empirically validate these predictions. This dual approach of prediction and methodological guidance equips drug development professionals with the necessary tools to confidently characterize this novel compound and unlock its potential.
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